molecular formula C11H16O B042470 Benzenemethanol, 4-(2-methylpropyl)- CAS No. 110319-85-2

Benzenemethanol, 4-(2-methylpropyl)-

Cat. No. B042470
CAS RN: 110319-85-2
M. Wt: 164.24 g/mol
InChI Key: ZOMLPKKJTRFTEU-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(2-methylpropyl)-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed medications in the world, with millions of people taking it every day. The chemical formula of ibuprofen is C13H18O2, and it has a molecular weight of 206.28 g/mol.

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like [4-(2-Methylpropyl)phenyl]methanol have high potential as building blocks for the synthesis of bioactive natural products . These natural products can have various biological activities, including anti-tumor and anti-inflammatory effects .

Production of Conducting Polymers

This compound can also be used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in the production of electronic devices, sensors, and batteries.

Plastics Industry

In the plastics industry, m-aryloxy phenols, a category that includes [4-(2-Methylpropyl)phenyl]methanol, are used due to their ability to improve the thermal stability and flame resistance of materials .

Adhesives and Coatings

This compound is also used in the production of adhesives and coatings . Its properties can enhance the durability and performance of these products.

Antioxidants

M-aryloxy phenols have applications as antioxidants . They can help prevent oxidation processes that can lead to the degradation of materials.

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers , protecting materials from the damaging effects of UV radiation.

Flame Retardants

Another significant application of m-aryloxy phenols is their use as flame retardants . They can help reduce the flammability of materials, making them safer to use.

Research and Development

Given its unique properties, [4-(2-Methylpropyl)phenyl]methanol is also used in various research and development activities. For instance, it can be used to develop new synthesis methods or to explore its potential biological activities .

properties

IUPAC Name

[4-(2-methylpropyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLPKKJTRFTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562294
Record name [4-(2-Methylpropyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylpropyl)phenyl]methanol

CAS RN

110319-85-2
Record name 4-(2-Methylpropyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110319-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Methylpropyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(2-methylpropyl)phenyl]methanol
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Synthesis routes and methods I

Procedure details

A solution of lithium aluminum hydride (30 mL, 1M in THF, 30 mmol) was added dropwise to a solution of 4-isobutylbenzoic acid (5.34 g, 30 mmol) in THF (50 mL) at 0° C. The ice bath was removed and the reaction was stirred at room temperature for 1 h. The reaction was carefully poured onto a mixture of ice and aqueous HCl (10 mL, 6N). The product was extracted into EtOAc and the organic solution was dried (MgSO4), filtered, and concentrated to obtain (4-isobutyl-phenyl)-methanol which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.26 (d, 2H), 7.13 (d, 2H), 4.65 (s, 2H), 2.46 (d, 2H), 1.85 (m, 1H), 0.89 (d, 6H).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Lithium aluminum hydride (586 mg, 15.4 mmol) was slurried in diethyl ether (50 mL) and cooled in an ice bath. A solution of 4-isobutylbenzaldehyde (5.00 g, 30.9 mmol) in diethyl ether (30 mL) was added dropwise over 10 min and the mixture was stirred for 30 min before successive addition of water (0.6 mL), 15% aq NaOH (0.6 mL), and water (1.8 mL). The resulting precipitate was removed via filtration and the filtrate was dried (MgSO4), filtered, and evaporated in vacuo to give 4-isobutylbenzyl alcohol (4.78 g, 94%). 1H NMR (CDCl3) 7.28 (d, 2H), 7.13 (d, 2H), 4.63 (s, 2H), 2.45 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H).
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586 mg
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5 g
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30 mL
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0.6 mL
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1.8 mL
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